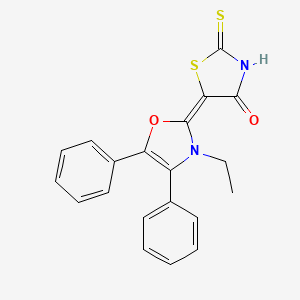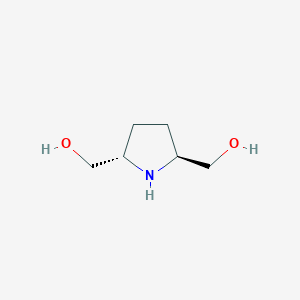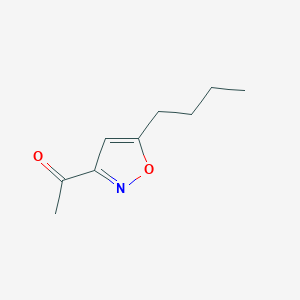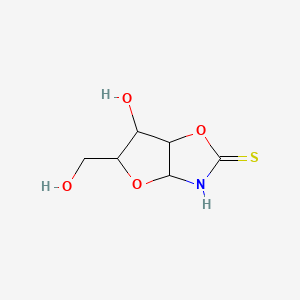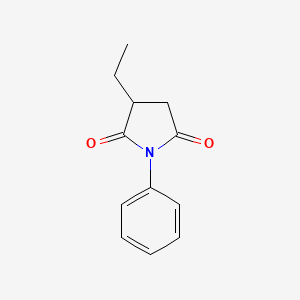
3-Ethyl-1-phenylpyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-1-phenylpyrrolidine-2,5-dione is a chemical compound belonging to the class of pyrrolidine-2,5-diones. This compound is characterized by a pyrrolidine ring substituted with an ethyl group at the third position and a phenyl group at the first position. Pyrrolidine-2,5-diones are known for their versatile applications in medicinal chemistry and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-phenylpyrrolidine-2,5-dione typically involves the reaction of ethylamine with phenylsuccinic anhydride. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrrolidine-2,5-dione ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions: 3-Ethyl-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
3-Ethyl-1-phenylpyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase isoenzymes.
Medicine: Explored for its potential therapeutic effects in treating diseases such as epilepsy, inflammation, and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-Ethyl-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase isoenzymes by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various physiological effects, depending on the enzyme’s role in the body .
類似化合物との比較
- 3-Methylidene-1-phenylpyrrolidine-2,5-dione
- 1-Benzyl-pyrrolidine-2,5-dione
- 1-(4-Ethoxy-phenyl)-pyrrolidine-2,5-dione
Comparison: 3-Ethyl-1-phenylpyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays. For example, the ethyl group at the third position can influence the compound’s lipophilicity and, consequently, its ability to interact with biological membranes .
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
3-ethyl-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H13NO2/c1-2-9-8-11(14)13(12(9)15)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
InChIキー |
JPNWHHYAHKHDDO-UHFFFAOYSA-N |
正規SMILES |
CCC1CC(=O)N(C1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12887963.png)

![5,6-dihydro-4H-thieno[3,2-b]pyrrole](/img/structure/B12887990.png)


![2-(Methylthio)benzo[d]oxazole-7-sulfonamide](/img/structure/B12888012.png)
